molecular formula C17H18N6O5S B2803573 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-18-4

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2803573
CAS RN: 850936-18-4
M. Wt: 418.43
InChI Key: CUAVOYICZHXGFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H20N6O4S2 . It has an average mass of 496.562 Da and a mono-isotopic mass of 496.098755 Da .

Scientific Research Applications

Crystal Structure and Biological Studies

  • A study on the derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones revealed their crystal structures and in vitro biological activities, such as antioxidant and antibacterial effects against Staphylococcus aureus, which may provide insight into similar chemical structures (Karanth et al., 2019).

Application in Organic Light-Emitting Diodes

  • The synthesis and structure of new bis(1,3,4-oxadiazole) systems, like 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP), were focused on for their use in fabricating light-emitting diodes (LEDs), indicating potential applications in electronic devices (Wang et al., 2001).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and showed promising nematocidal activity, which could inform the development of new compounds with similar frameworks for agricultural or pest control applications (Liu et al., 2022).

Antioxidant Evaluation

  • Functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and showed excellent antioxidant activity, highlighting their potential in oxidative stress-related research or pharmaceutical applications (Bondock et al., 2016).

Corrosion Inhibition Properties

  • 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated significant inhibition of steel corrosion in sulfuric acid media, suggesting applications in industrial corrosion prevention (Bouklah et al., 2006).

Antimicrobial Activity

  • Various synthesized oxadiazole derivatives were shown to have significant antimicrobial activities, which could be relevant in the development of new antibacterial or antifungal agents (Deohate & Berad, 2009).

Synthesis and Anticancer Screening

  • Novel N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and showed promising in vitro antidiabetic activity, indicating potential applications in diabetes research or treatment (Lalpara et al., 2021).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5S/c1-27-12-15-21-22-17(28-15)20-16(24)13-4-6-14(7-5-13)29(25,26)23(10-2-8-18)11-3-9-19/h4-7H,2-3,10-12H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAVOYICZHXGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

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